molecular formula C20H20N2O3S2 B2813604 (E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 642943-18-8

(E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2813604
CAS No.: 642943-18-8
M. Wt: 400.51
InChI Key: ZUCSMBHJUPQAPJ-VAWYXSNFSA-N
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Description

The compound "(E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" features a tetrahydrobenzo[b]thiophene core substituted with a methyl ester group at position 3 and a cinnamoylthioureido moiety at position 2. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or bioactive agents due to its hybrid aromatic-aliphatic character .

Properties

IUPAC Name

methyl 2-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-25-19(24)17-14-9-5-6-10-15(14)27-18(17)22-20(26)21-16(23)12-11-13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H2,21,22,23,26)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCSMBHJUPQAPJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound belonging to the class of tetrahydrobenzo[b]thiophenes, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by various research findings and case studies.

Chemical Structure

The compound features a unique structure characterized by a tetrahydrobenzo[b]thiophene core substituted with a cinnamoylthiourea moiety. This structural arrangement is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The evaluation of its cytotoxic effects has been conducted on various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells.

In a study evaluating the compound's cytotoxicity, it was found that it exhibited significant antiproliferative activity against MCF-7 cells with an IC50 value of approximately 23.2 μM. The compound induced apoptosis as evidenced by flow cytometry analysis which showed an increase in late apoptotic cells (AV+/PI+) and early apoptotic cells (AV+/PI−) compared to untreated controls .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-723.2Induction of apoptosis and cell cycle arrest
HepG232.2DNA damage and downregulation of tumor markers
HCT-11629.5Apoptosis induction and necrosis

Mechanisms Underlying Biological Activity

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells. Flow cytometry results indicated significant increases in both early and late apoptosis stages after treatment.
  • Cell Cycle Arrest : Analysis revealed that the compound causes G2/M phase arrest in treated cells, indicating interference with cell cycle progression which contributes to its antiproliferative effects .
  • DNA Damage : The compound has been shown to induce DNA damage in cancer cells as demonstrated by comet assays and DNA fragmentation studies . This damage is linked to the activation of cellular stress responses that promote apoptosis.

Comparative Studies

Comparative studies have shown that the biological activity of this compound is enhanced when compared to other derivatives within the tetrahydrobenzo[b]thiophene class. For instance, compounds with longer alkyl chains or additional functional groups have demonstrated increased anticancer activity .

Table 2: Comparison of Anticancer Activities Among Tetrahydrobenzo[b]thiophene Derivatives

CompoundIC50 (μM)Activity Level
(E)-methyl 2-(3-cinnamoylthioureido)...23.2High
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo...32.0Moderate
Ethyl 2-cyanoacetamido derivative45.0Low

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as an anticancer agent. Research has shown that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells. For instance, compounds derived from similar structures demonstrated IC50 values ranging from 23.2 to 95.9 μM against these cell lines . The mechanism involves inducing apoptosis and inhibiting tumor growth in vivo .

Case Study: Apoptosis Induction

A specific study reported that a compound related to this compound induced a significant reduction in cell viability by 26.86% in MCF-7 cells through flow cytometric analysis . This suggests that modifications to the thiourea group can enhance the anticancer properties of the compound.

Anti-inflammatory Properties

The anti-inflammatory potential of similar compounds has been explored extensively. Research indicates that tetrahydrobenzo[b]thiophenes can act as effective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In a study evaluating derivatives of tetrahydrobenzo[b]thiophene-2-amino-3-carboxylate, it was found that certain derivatives exhibited significant inhibition of both COX-1 and COX-2 activities .

Table: Inhibition Potency of Compounds

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Acid 17.6Negligible
Acid 2Not specifiedSignificant
Acid 3Not specifiedSignificant

This table summarizes findings from studies assessing the anti-inflammatory activity of related compounds.

Analgesic Effects

Another area where this compound shows promise is in analgesic applications. Compounds derived from tetrahydrobenzo[b]thiophenes have been evaluated for their analgesic effects using the hot plate method in animal models. The results indicated that some derivatives provided analgesic effects surpassing those of standard analgesics like metamizole .

Research Findings

In a study focusing on new derivatives synthesized from tetrahydrobenzo[b]thiophene frameworks, it was concluded that these compounds possess analgesic properties that warrant further investigation for potential therapeutic use .

Synthesis and Modification

The synthesis of this compound involves various chemical transformations that enhance its biological activity. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times during the preparation of related compounds .

Synthesis Overview

The synthesis typically includes:

  • Formation of thiourea derivatives.
  • Acylation reactions to introduce cinnamoyl groups.
  • Cyclization processes to establish the tetrahydrobenzo[b]thiophene structure.

These synthetic strategies are crucial for optimizing the pharmacological properties of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core : 4,5,6,7-Tetrahydrobenzo[b]thiophene.
  • Substituents :
    • Methyl ester at position 3.
    • (E)-Cinnamoylthioureido group at position 2.
Analog 1 : Ethyl 2-Benzamido-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate ()
  • Core : Same tetrahydrobenzo[b]thiophene.
  • Substituents :
    • Ethyl ester at position 3.
    • Benzamido group (–NH–C(=O)–C₆H₅) at position 2.
  • Key Differences :
    • The benzamido group lacks the thiocarbonyl and conjugated cinnamoyl system.
    • Simpler hydrogen-bonding profile due to absence of thioureido (–NH–C(=S)–NH–).
Analog 2 : Ethyl 2-(3,3-Dibutylthioureido)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate ()
  • Substituents :
    • Dibutylthioureido group (–NH–C(=S)–N(C₄H₉)₂) at position 2.
  • Key Differences :
    • Alkyl substituents on thioureido nitrogen reduce aromatic conjugation.
    • Bulkier substituents may hinder molecular packing compared to the planar cinnamoyl group.
Analog 3 : 2-(1,3-Dioxoisoindolin-2-yl)-6-Phenyl-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbonitrile ()
  • Substituents :
    • Dioxoisoindolinyl group (aromatic fused ring) at position 2.
    • Nitrile (–CN) at position 3.
  • Key Differences :
    • Rigid dioxoisoindolinyl group contrasts with the flexible cinnamoylthioureido chain.
    • Nitrile group offers distinct electronic effects compared to methyl ester.

Spectroscopic and Crystallographic Data

Target Compound (Hypothetical Data Based on Analogs):
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1250 cm⁻¹ (C=S), and ~3300 cm⁻¹ (N–H stretch).
  • NMR :
    • δ 7.2–7.8 ppm (cinnamoyl aromatic protons).
    • δ 3.6–3.8 ppm (ester –OCH₃).
  • Crystallography : Likely planar cinnamoyl group with intramolecular N–H···S or N–H···O hydrogen bonds .
Analog 1 () :
  • Dihedral Angle : 8.13° between tetrahydrobenzo[b]thiophene and benzamido phenyl ring.
  • Hydrogen Bonding : S(6) ring motif via N–H···O interaction .
Analog 2 () :
  • Disorder : Methyl groups in cyclohexene ring show positional disorder.

Comparative Table: Key Properties

Property Target Compound Ethyl 2-Benzamido () Ethyl 2-(Dibutylthioureido) ()
Substituent Electronic Effects Conjugated cinnamoyl (+M effect) Benzamido (+M, –I) Alkylthioureido (–I)
Hydrogen-Bonding Capacity High (thioureido NH) Moderate (amide NH) Low (alkylated NH)
Potential Bioactivity High (multifunctional) Low Moderate (lipophilic)

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